2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde

Description

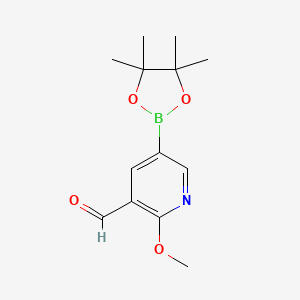

Chemical Structure:

2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde (CAS: 445264-61-9) is a pyridine-based boronic ester derivative. Its molecular formula is C₁₃H₁₉BO₄, with a molecular weight of 250.10 g/mol . The compound features:

- A pyridine ring substituted with a methoxy group at position 2 and a pinacol boronate ester at position 5.

- An aldehyde group at position 3 (nicotinaldehyde backbone).

Applications:

This compound is widely used in pharmaceutical research as a building block for Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures. It also finds niche roles in fluorescent probe development .

Properties

IUPAC Name |

2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BNO4/c1-12(2)13(3,4)19-14(18-12)10-6-9(8-16)11(17-5)15-7-10/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJAWLLASOPJJEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50694498 | |

| Record name | 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310404-57-9 | |

| Record name | 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde typically involves the following steps:

Formation of the Boronic Ester: The boronic ester moiety can be introduced via a Suzuki coupling reaction. This involves the reaction of a halogenated precursor with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate.

Introduction of the Aldehyde Group: The aldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, where a formylating agent like DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) is used.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions (temperature, pressure, and reagent addition) is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The boronic ester can undergo various substitution reactions, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.

Major Products

Oxidation: 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinic acid.

Reduction: 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinyl alcohol.

Substitution: Various biaryl compounds depending on the halide used in the Suzuki-Miyaura coupling.

Scientific Research Applications

Medicinal Chemistry

Drug Development : The compound has been studied for its potential as a ligand in drug development. It has shown promise in the synthesis of small-molecule ligands that target specific receptors, which can lead to the development of new therapeutic agents. For instance, it has been evaluated for its interaction with the PD-1 receptor, which plays a critical role in cancer immunotherapy .

Cytotoxicity Studies : The compound's derivatives have been subjected to cytotoxicity assays to determine their viability against various cancer cell lines. Findings indicate that certain modifications enhance their cytotoxic profiles, making them candidates for further development as anticancer drugs .

Materials Science

Synthesis of Novel Copolymers : 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde is utilized in the synthesis of novel copolymers that exhibit unique optical and electrochemical properties. These copolymers are based on benzothiadiazole and electron-rich arene units and are being explored for applications in organic photovoltaics and light-emitting diodes (LEDs) .

Optoelectronic Devices : The compound’s derivatives are being investigated for their roles in the fabrication of optoelectronic devices due to their favorable electronic properties. Research indicates that these materials can enhance device performance by improving charge transport and light emission efficiency .

Organic Synthesis

Reagent in Cross-Coupling Reactions : The compound serves as a reagent in cross-coupling reactions, particularly in Suzuki-Miyaura coupling processes. This application is crucial for the formation of carbon-carbon bonds in complex organic molecules . Its ability to facilitate these reactions makes it a valuable tool in synthetic organic chemistry.

Functionalization of Aromatic Compounds : The presence of the dioxaborolane moiety allows for selective functionalization of aromatic compounds. This property is exploited to introduce various functional groups into complex molecular architectures, expanding the versatility of synthetic pathways available to chemists .

Case Study 1: Development of Anticancer Agents

A recent study focused on modifying the structure of this compound to enhance its binding affinity to PD-1 receptors. By altering substituents on the aromatic ring, researchers achieved improved selectivity and potency against cancer cells expressing PD-L1 .

Case Study 2: Synthesis of Photovoltaic Materials

In another study, researchers synthesized copolymers incorporating this compound for use in organic solar cells. The resulting materials demonstrated enhanced light absorption and charge mobility compared to traditional polymers used in photovoltaics .

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde depends on its application:

In Suzuki-Miyaura Coupling: The boronic ester reacts with a halide in the presence of a palladium catalyst to form a new carbon-carbon bond.

As a Fluorescent Probe: The compound can interact with specific biological molecules, leading to changes in its fluorescence properties, which can be detected and measured.

In Drug Discovery: The aldehyde group can form covalent bonds with nucleophilic sites on enzymes or receptors, potentially inhibiting their activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs, emphasizing substituent variations, molecular properties, and applications:

Key Comparative Insights

Substituent Effects on Reactivity :

- Aldehyde vs. Ester/Cyanide : The aldehyde group in the target compound increases electrophilicity at position 3, making it more reactive in nucleophilic additions compared to methyl esters or nitriles .

- Methoxy Positioning: Methoxy at position 2 (target compound) provides steric protection to the boronate ester, enhancing stability during cross-couplings. In contrast, methoxy at position 5 (e.g., 5-Methoxy-4-boronate-nicotinonitrile) directs reactivity toward ortho positions .

Core Structure Differences :

- Pyridine vs. Benzene : Pyridine-based analogs (e.g., target compound) exhibit stronger electron-deficient character, accelerating Suzuki-Miyaura reactions compared to benzene derivatives .

Biological Activity

2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde is a compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 263.10 g/mol . The presence of the dioxaborolane moiety is significant for its reactivity and interaction with biological systems.

Antimicrobial Properties

Research indicates that compounds with boron-containing groups exhibit antimicrobial properties. The dioxaborolane structure may contribute to this activity by enhancing the compound's ability to interact with microbial enzymes or cell membranes. Studies have shown that related compounds can inhibit bacterial growth, suggesting potential applications in developing new antibiotics.

Enzyme Inhibition

The dioxaborolane moiety is known for its ability to act as a reversible inhibitor of certain enzymes. Research has indicated that such compounds can interact with serine proteases and other enzyme families through boron coordination. This property could be exploited in designing inhibitors for therapeutic applications.

Study 1: Antimicrobial Activity Assessment

A study conducted on related dioxaborolane compounds demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded at concentrations as low as 10 µg/mL. This suggests that this compound may exhibit similar or enhanced activity due to its unique structure.

Study 2: Anticancer Mechanism Exploration

In vitro studies on boron-containing compounds revealed that they could induce cell cycle arrest and apoptosis in human cancer cell lines such as HeLa and MCF-7. These findings highlight the potential for developing novel anticancer agents based on the structural framework of this compound.

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for preparing 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde?

The compound is typically synthesized via Suzuki-Miyaura coupling or direct boronation of a halogenated precursor. For example:

- Halogenated precursor route : React 5-bromo-2-methoxynicotinaldehyde with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (KOAc) in anhydrous DMSO at 80–100°C for 12–24 hours .

- Quality control : Monitor reaction progress via TLC (Rf ~0.5 in hexane:EtOAc 3:1) and purify via column chromatography (silica gel, gradient elution).

Q. How should researchers purify and characterize this boronate ester?

- Purification : Use flash chromatography with silica gel and a hexane/ethyl acetate gradient (10–30% EtOAc). For crystalline derivatives, recrystallize from ethanol/water mixtures.

- Characterization : Confirm structure via /-NMR (e.g., : δ 10.2 ppm for aldehyde proton, δ 1.3 ppm for pinacol methyl groups) and HRMS. Crystallinity can be validated via X-ray diffraction for analogs (e.g., related pyridine-boronate esters in ).

Q. What analytical techniques are critical for assessing purity and stability?

- HPLC : Use a C18 column (MeCN:H₂O 70:30, 1 mL/min) to detect impurities (retention time ~8.2 min).

- Stability testing : Store under argon at –20°C to prevent hydrolysis. Monitor boronate integrity via -NMR (single peak at ~30 ppm indicates intact boronate) .

Advanced Research Questions

Q. How does solvent choice impact reactivity in cross-coupling reactions involving this compound?

- Polar aprotic solvents (DMSO, DMF) enhance solubility but may accelerate hydrolysis. For Suzuki couplings, use anhydrous THF or dioxane with degassed conditions to minimize side reactions.

- Base selection : K₂CO₃ or Cs₂CO₃ in biphasic systems (toluene/H₂O) improves coupling efficiency compared to homogeneous conditions .

Q. What strategies mitigate contradictions in catalytic activity data?

- Catalyst screening : Test Pd(PPh₃)₄ vs. PdCl₂(dtbpf) for electron-deficient aryl boronate reactivity. PdCl₂(dtbpf) reduces homocoupling byproducts in sterically hindered systems .

- Precision in stoichiometry : Use a 10% excess of boronate ester relative to aryl halide to account of potential hydrolysis during reaction .

Q. How can researchers resolve discrepancies in reported reaction yields?

- Purity verification : Suppliers like TCI Chemicals provide >95% purity (CAS 445264-61-9), but independent validation via -NMR is critical. Contradictions often arise from residual DMSO or pinacol in commercial batches .

- Moisture control : Use molecular sieves (3Å) in reactions to suppress hydrolysis, which can reduce yields by 20–30% in humid conditions .

Methodological Considerations

- Safety protocols : Handle under inert atmosphere (glovebox/schlenk line) due to moisture sensitivity. Use PPE (nitrile gloves, safety goggles) as per SDS guidelines for related boronate esters .

- Data reproducibility : Document solvent batch sources (e.g., anhydrous DMSO vs. technical grade) and catalyst lot numbers to trace variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.